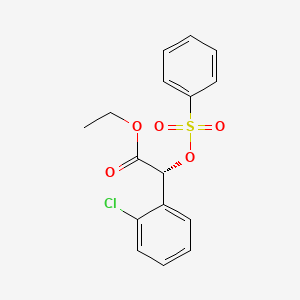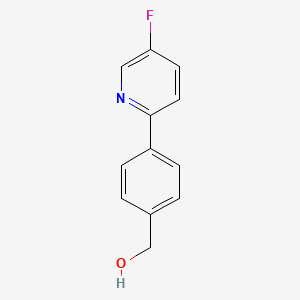
(4-(5-Fluoropyridin-2-yl)phenyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluorophenyl Compounds
The synthesis and spectral properties of fluorescent compounds, such as 5,5'-di(4-pyridyl)-2,2'-bithienyl, involve fluorophenyl components similar to (4-(5-Fluoropyridin-2-yl)phenyl)methanol. These processes often use methods like dipolar cycloaddition reactions, as seen in the development of P2X7 antagonist clinical candidates (Nakajima et al., 1990).
Fluorescent Compound Synthesis
The creation of novel fluorescent compounds often involves complex reactions and the analysis of their spectral properties. For example, the study of 5,5'-di(4-pyridyl)-2,2'-bithienyl shows the relevance of such compounds in fluorescence applications (Nakajima et al., 1990).
Structural and Theoretical Studies
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are studied for their molecular structures using techniques like density functional theory (DFT), offering insights into the physical and chemical properties of fluorophenyl compounds (Huang et al., 2021).
Applications in Medical Research
Antitubercular Activity
Compounds related to (4-(5-Fluoropyridin-2-yl)phenyl)methanol have shown potential in medical applications, such as in the synthesis and optimization of antitubercular activities in series of 4-(aryloxy)phenyl cyclopropyl methanols (Bisht et al., 2010).
Alzheimer's Disease Treatment
An efficient method for synthesizing BACE1 inhibitors, relevant for Alzheimer's Disease treatment, involves the use of fluorophenyl components. These methods demonstrate the potential therapeutic applications of compounds like (4-(5-Fluoropyridin-2-yl)phenyl)methanol (Zhou et al., 2009).
Anticonvulsant Agents
Research into (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, a category including fluorophenyl compounds, has led to discoveries in sodium channel blocking and anticonvulsant agents, showcasing the pharmacological potential of these compounds (Malik et al., 2014).
Propriétés
IUPAC Name |
[4-(5-fluoropyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Fluoropyridin-2-yl)phenyl)methanol | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

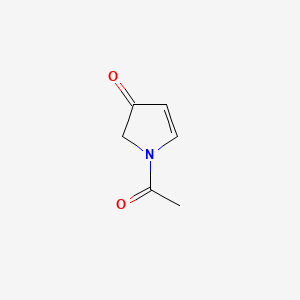
![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
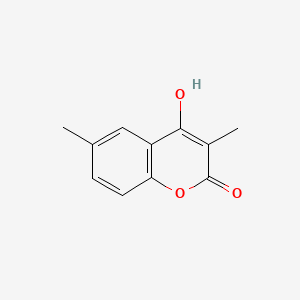
![1,3-Dioxolane,2-[(cyclopentylmethoxy)methyl]-2-methyl-(9CI)](/img/no-structure.png)
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
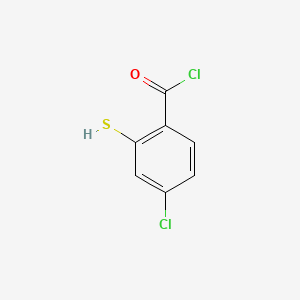


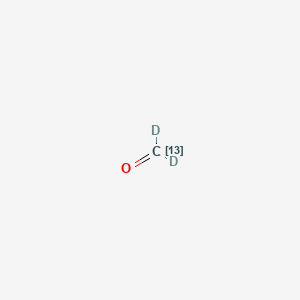
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
